3-(2,5-dibromophenyl)-2-(3-nitrobenzyl)quinazolin-4(3H)-one
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Overview
Description
3-(2,5-DIBROMOPHENYL)-2-(3-NITROBENZYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIBROMOPHENYL)-2-(3-NITROBENZYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the 2,5-Dibromophenyl Group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.
Attachment of the 3-Nitrobenzyl Group: This can be done through a nucleophilic substitution reaction where the nitrobenzyl group is introduced to the quinazolinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrobenzyl group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atoms could yield a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological studies due to its unique structural features.
Medicine: Investigation of its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,5-DIBROMOPHENYL)-2-(3-NITROBENZYL)-4(3H)-QUINAZOLINONE would depend on its specific biological target. Generally, quinazolinones exert their effects by interacting with specific enzymes or receptors, leading to modulation of biological pathways. For example, they may inhibit kinases involved in cell signaling, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Nitrobenzyl)-4(3H)-quinazolinone: Lacks the 2,5-dibromophenyl group.
3-(2,5-Dibromophenyl)-4(3H)-quinazolinone: Lacks the 3-nitrobenzyl group.
2-(3-Aminobenzyl)-4(3H)-quinazolinone: Has an amino group instead of a nitro group.
Uniqueness
3-(2,5-DIBROMOPHENYL)-2-(3-NITROBENZYL)-4(3H)-QUINAZOLINONE is unique due to the presence of both the 2,5-dibromophenyl and 3-nitrobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H13Br2N3O3 |
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Molecular Weight |
515.2 g/mol |
IUPAC Name |
3-(2,5-dibromophenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C21H13Br2N3O3/c22-14-8-9-17(23)19(12-14)25-20(11-13-4-3-5-15(10-13)26(28)29)24-18-7-2-1-6-16(18)21(25)27/h1-10,12H,11H2 |
InChI Key |
XGQUCUSASPDAIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CC3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=CC(=C4)Br)Br |
Origin of Product |
United States |
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